2-(2,6-Dichloro-4-formylphenoxy)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid typically involves the reaction of 2,6-dichloro-4-formylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-4-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-(2,6-Dichloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2,6-Dichloro-4-hydroxymethylphenoxy)acetic acid.
Substitution: 2-(2,6-Dichloro-4-aminophenoxy)acetic acid.
Scientific Research Applications
2-(2,6-Dichloro-4-formylphenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to altered growth patterns. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and cell division.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid with similar herbicidal properties.
2,6-Dichlorophenoxyacetic acid: Similar structure but lacks the formyl group.
Uniqueness
2-(2,6-Dichloro-4-formylphenoxy)acetic acid is unique due to the presence of both chloro and formyl groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2,6-dichloro-4-formylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKUITQBQNMEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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